Boc-D-ser(bzl)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-ser(bzl)-ol, also known as N-α-t.-Boc-O-benzyl-D-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) group attached to the serine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-ser(bzl)-ol typically involves the protection of the amino and hydroxyl groups of D-serine. One common method involves the reaction of D-serine with tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by the reaction with benzyl bromide to protect the hydroxyl group. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) and requires the presence of a base like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-D-ser(bzl)-ol undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bzl protecting groups using reagents like trifluoroacetic acid (TFA) or hydrogenation.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Bzl group removal.
Substitution: Reagents like benzyl bromide for introducing the Bzl group.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives and substituted serine compounds, which can be further used in peptide synthesis .
Scientific Research Applications
Boc-D-ser(bzl)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Boc-D-ser(bzl)-ol primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Bzl groups protect the amino and hydroxyl groups, respectively, during the synthesis process. These protecting groups are removed at the final stages to yield the desired peptide. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .
Comparison with Similar Compounds
Similar Compounds
Boc-L-ser(bzl)-ol: The L-isomer of Boc-D-ser(bzl)-ol, used similarly in peptide synthesis.
Boc-D-thr(bzl)-ol: A threonine derivative with similar protecting groups.
Boc-D-tyr(bzl)-ol: A tyrosine derivative with similar protecting groups.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of both Boc and Bzl protecting groups. This combination makes it particularly useful in the synthesis of peptides that require precise control over the stereochemistry and protection of functional groups .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
InChI Key |
PDULSURPMKMHCI-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.